Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate
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Overview
Description
Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-fluorophenyl and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 4-fluorobenzaldehyde in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorophenylmethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its phosphonate group can interact with metal ions and other cofactors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A related compound with similar structural features but lacking the 4-fluorophenyl and hydroxymethyl groups.
Dimethyl (phenyl)(hydroxy)methylphosphonate: Similar to the target compound but without the fluorine substitution on the phenyl ring.
Dimethyl (4-chlorophenyl)(hydroxy)methylphosphonate: Similar structure with a chlorine atom instead of fluorine on the phenyl ring.
Uniqueness
Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
dimethoxyphosphoryl-(4-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGSFLPVYJDWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CC=C(C=C1)F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30775476 |
Source
|
Record name | Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30775476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183240-18-8 |
Source
|
Record name | Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30775476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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